molecular formula C24H37N3O B247505 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Cat. No. B247505
M. Wt: 383.6 g/mol
InChI Key: IUSCEYALHFTQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one, commonly known as BTCP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological disorders. In

Mechanism of Action

BTCP works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that is involved in various physiological processes such as mood regulation, movement control, and reward processing. By increasing dopamine levels, BTCP can improve mood, increase motivation, and enhance cognitive function.
Biochemical and Physiological Effects:
BTCP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in movement control and reward processing. It has also been shown to increase the expression of dopamine transporters in the brain, which may contribute to its long-lasting effects.

Advantages and Limitations for Lab Experiments

BTCP has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, it also has several limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous dopamine in the brain. Additionally, it has been shown to produce neurotoxic effects in animal studies, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on BTCP. One area of interest is its potential use in the treatment of Parkinson's disease. BTCP has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a drug of abuse. BTCP has been shown to produce euphoria and increase dopamine release in the brain, and further research is needed to determine its abuse potential and long-term effects on the brain. Finally, further research is needed to elucidate the mechanisms underlying the neurotoxic effects of BTCP and to develop safer and more effective dopamine reuptake inhibitors for use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of BTCP involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 1-benzyl-4-(4-chlorophenyl)piperazine, which is then reacted with cyclopentanone in the presence of sodium hydride to produce 1-(4-(1-benzyl-4-piperidinyl))-3-cyclopentyl-1-propanone. This intermediate is then reacted with piperazine in the presence of acetic acid to produce the final product, 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one.

Scientific Research Applications

BTCP has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has also been studied for its potential use as a drug of abuse due to its ability to produce euphoria and increase dopamine release in the brain.

properties

Product Name

1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

Molecular Formula

C24H37N3O

Molecular Weight

383.6 g/mol

IUPAC Name

1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one

InChI

InChI=1S/C24H37N3O/c28-24(11-10-21-6-4-5-7-21)27-18-16-26(17-19-27)23-12-14-25(15-13-23)20-22-8-2-1-3-9-22/h1-3,8-9,21,23H,4-7,10-20H2

InChI Key

IUSCEYALHFTQTR-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.